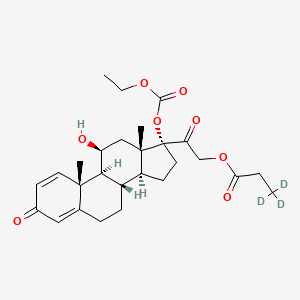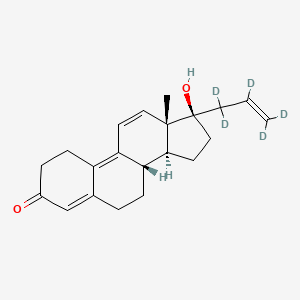
Altrenogest 19,19,20,21,21-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Altrenogest-d5, also known as Allyltrenbolone-d5, is a deuterated form of Altrenogest. Altrenogest is a synthetic progestin belonging to the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . The deuterated form, Altrenogest-d5, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Altrenogest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Altrenogest-d5 involves the incorporation of deuterium atoms into the Altrenogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Altrenogest-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Altrenogest-d5 undergoes several types of chemical reactions, including:
Oxidation: Altrenogest-d5 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Altrenogest-d5 into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Altrenogest-d5. These derivatives are often used to study the metabolic pathways and biological activities of the parent compound .
Applications De Recherche Scientifique
Altrenogest-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Altrenogest in various animal models.
Metabolic Pathways: Helps in identifying and characterizing the metabolites of Altrenogest.
Environmental Studies: Used to study the environmental fate and impact of Altrenogest and its metabolites.
Veterinary Medicine: Research on the efficacy and safety of Altrenogest in synchronizing estrus and maintaining pregnancy in animals
Mécanisme D'action
Altrenogest-d5 exerts its effects by binding to progesterone receptors in the target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. This suppression prevents ovulation and maintains pregnancy in animals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethisterone: Another synthetic progestin used in human and veterinary medicine.
Norgestrel: A synthetic progestin with similar applications in contraceptives.
Trenbolone: An anabolic steroid with structural similarities to Altrenogest.
Uniqueness
Altrenogest-d5 is unique due to its deuterated nature, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides stability and allows for precise tracking of the compound in biological systems .
Propriétés
Formule moléculaire |
C21H26O2 |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |
Clé InChI |
VWAUPFMBXBWEQY-NSGAWIOXSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H] |
SMILES canonique |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





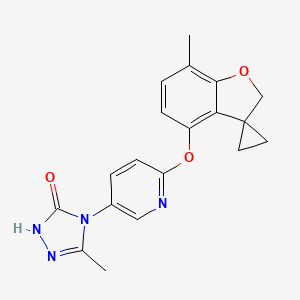
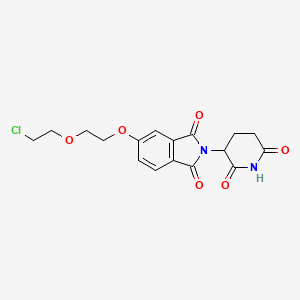


![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
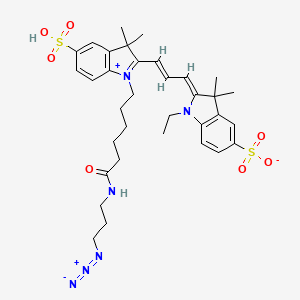
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
